molecular formula C11H23NO3 B1531890 1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol CAS No. 1597669-05-0

1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol

Cat. No.: B1531890
CAS No.: 1597669-05-0
M. Wt: 217.31 g/mol
InChI Key: LJDIJSISDQKWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol is a cyclobutanol derivative featuring a substituted aminomethyl group at the 1-position of the cyclobutane ring. This compound’s unique structure makes it relevant for applications in medicinal chemistry and organic synthesis, particularly in studies involving strained ring systems or functionalized amines.

Properties

IUPAC Name

1-[(2,2-diethoxyethylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-3-14-10(15-4-2)8-12-9-11(13)6-5-7-11/h10,12-13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDIJSISDQKWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNCC1(CCC1)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol is a compound with the molecular formula C11_{11}H23_{23}NO3_3 and a molecular weight of 217.31 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H23_{23}NO3_3
  • Molecular Weight : 217.31 g/mol
  • Purity : Typically around 95% .

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in tumor growth and proliferation.
  • Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways that regulate cell survival and apoptosis.

Biological Activity Studies

While direct studies on this compound are sparse, insights can be gleaned from related research:

Table 1: Comparative Biological Activities of Related Compounds

Compound NameTarget Organism/Cell LineActivity DescriptionReference
HomoharringtonineHuman leukemia cellsPotent anti-leukemic activity
Cephalotaxine derivativesPlasmodium falciparumEffective against chloroquine-resistant malaria
Cyclobutane derivativesVarious cancer cell linesPromising anti-cancer activity

Case Studies

A review of literature reveals several case studies where cyclobutane derivatives exhibit biological activities. For instance:

  • Anti-Cancer Activity : A study highlighted that certain cyclobutane derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the cyclobutane structure could enhance therapeutic efficacy .
  • Antimalarial Properties : Research indicated that compounds similar to this compound were effective against resistant strains of malaria, showcasing their potential in treating infectious diseases .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key properties of 1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Purity CAS Number Key Differences
This compound Not explicitly listed ~189–345* Cyclobutanol, diethoxyethylamine 95%† Not provided Reference compound for comparison
1-[1-(aminomethyl)cyclobutyl]cyclobutan-1-ol C₁₃H₂₀O₂ 189.61 Cyclobutanol, aminomethyl 95% EN300-384463 Lacks diethoxyethyl group
1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol C₉H₂₀N₂O 172.27 Cyclobutanol, aminobutylamine ≥95% 2169432-27-1 Longer aliphatic amine chain
1-[(methylamino)methyl]cyclobutan-1-ol C₆H₁₃NO 115.18 Cyclobutanol, methylamine N/A 1461706-88-6 Simpler methyl-substituted amine
1-[(oxiran-2-yl)methyl]cyclobutan-1-ol C₇H₁₂O₂ 128.17 Cyclobutanol, epoxide N/A 1847452-86-1 Epoxide functional group

*Molecular weight inferred from analogs; †Assumed based on purity trends in evidence.

Functional Group Impact on Properties

  • Diethoxyethylamine vs. Aminomethyl (): The diethoxyethyl group increases steric bulk and lipophilicity compared to the simpler aminomethyl analog. This may improve membrane permeability but reduce aqueous solubility .
  • Aminobutylamine (): The extended aliphatic chain in this analog could enhance flexibility and binding interactions in biological systems but may also increase metabolic susceptibility .

Purity and Availability

Most compounds in the evidence, including cyclobutanol derivatives, are listed with ≥95% purity, indicating standardized synthetic protocols .

Research Implications and Gaps

  • The diethoxyethyl group in this compound offers a balance between lipophilicity and stability, making it a candidate for drug delivery or prodrug designs.
  • Comparative toxicity studies are needed, particularly for analogs with reactive groups (e.g., epoxides) .
  • Structural data (e.g., X-ray crystallography) for the target compound are absent in the evidence, necessitating further characterization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
1-{[(2,2-Diethoxyethyl)amino]methyl}cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.